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Compound of Interest

Compound Name: 14:0-16:1-14:0 TG-d5

Cat. No.: B11941204 Get Quote

An In-depth Technical Guide on 14:0-16:1-14:0 TG-d5 (CAS: 944709-23-3) for Researchers

and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the deuterated triglyceride 14:0-
16:1-14:0 TG-d5, a critical internal standard for quantitative lipidomics. In mass spectrometry-

based analysis, stable isotope-labeled internal standards are indispensable for accurate and

precise quantification of endogenous lipids by correcting for variability in sample preparation

and instrument response.[1] This document details the physicochemical properties,

experimental applications, and relevant protocols for 14:0-16:1-14:0 TG-d5, intended for

researchers, scientists, and professionals in the field of drug development and lipid analysis.

Physicochemical Properties
1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol, systematically named [1,1,2,3,3-

pentadeuterio-1,3-di(tetradecanoyloxy)propan-2-yl] (Z)-hexadec-9-enoate, is a triglyceride

containing two myristic acid (14:0) chains and one palmitoleic acid (16:1) chain, with five

deuterium atoms on the glycerol backbone.[2] This stable isotope labeling makes it an ideal

internal standard for the quantification of triglycerides in biological samples.
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Property Value Reference

CAS Number 944709-23-3 [3]

Molecular Formula C47H83D5O6 [3]

Molecular Weight 754.2 g/mol [2]

Exact Mass 753.68947425 Da [2]

Synonyms

1,3(d5)-ditetradecanoyl-2-(9Z-

hexadecenoyl)-glycerol,

TG(14:0/16:1/14:0) (d5)

[2]

Applications in Quantitative Lipidomics
14:0-16:1-14:0 TG-d5 is primarily utilized as an internal standard in mass spectrometry (MS)-

based lipidomics for the quantitative analysis of triacylglycerides. Its structural similarity to

endogenous triglycerides ensures that it behaves similarly during extraction, chromatography,

and ionization, thus effectively normalizing for variations in the analytical process.[1]

This internal standard has been successfully employed in various research applications,

including:

Clinical Research: In a study on Amyotrophic Lateral Sclerosis (ALS), 14:0-16:1-14:0 TG-d5
was a component of an internal standard mixture for the lipidomic profiling of cerebrospinal

fluid (CSF).[4]

Metabolic Studies: It has been used in the investigation of altered lipid metabolism in the

adipose tissues of genetically modified mice.[5]

Neuroscience: A study on Alzheimer's disease utilized a d5-triglyceride internal standard

mixture containing 14:0-16:1-14:0 TG-d5 for the characterization of lipids in brain-derived

extracellular vesicles.[6]

Experimental Protocols
The use of 14:0-16:1-14:0 TG-d5 as an internal standard is a critical step in the lipidomics

workflow, which typically involves lipid extraction, chromatographic separation, and mass
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spectrometric detection.

Lipid Extraction from Biological Fluids (e.g.,
Cerebrospinal Fluid)
This protocol is adapted from a study on the lipidomic profiling of cerebrospinal fluid.[4]

Sample Preparation: Thaw 100 µL of CSF sample on ice.

Internal Standard Spiking: Add 10 µL of an internal standard solution containing 14:0-16:1-
14:0 TG-d5 at a known concentration (e.g., 10 µg/mL in methanol).

Lipid Extraction:

Add 170 µL of 155 µM ammonium bicarbonate.

Perform a two-step extraction with 1 mL of chloroform:methanol mixtures (first 10:1 v/v,

then 2:1 v/v).

Vortex thoroughly after each addition.

Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous

phases.

Collection and Drying: Collect the lower organic phase and evaporate the solvent to dryness

under a stream of nitrogen.

Reconstitution: Reconstitute the dried lipid extract in 250 µL of acetonitrile/isopropanol/water

(65:35:5 v/v/v) for LC-MS analysis.

Lipid Extraction from Tissues (e.g., Adipose Tissue)
This protocol is a modification of the Folch method and has been used for lipid extraction from

adipose tissue.[5][7]

Homogenization: Homogenize a known weight of tissue in a suitable solvent.

Internal Standard Spiking: Add a known amount of 14:0-16:1-14:0 TG-d5 internal standard.
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Lipid Extraction:

Add a 2:1 (v/v) mixture of chloroform:methanol.

Agitate for 20 minutes at room temperature.

Phase Separation:

Add 0.9% NaCl solution to induce phase separation.

Vortex and centrifuge at 2,000 x g for 10 minutes.

Collection and Drying: Collect the lower organic phase and evaporate to dryness under

nitrogen.

Reconstitution: Reconstitute the lipid extract in a solvent compatible with the analytical

platform (e.g., isopropanol/methanol/chloroform 4:2:1 v/v).[5]

Data Analysis Workflow
The quantitative analysis of triglycerides using 14:0-16:1-14:0 TG-d5 involves the comparison

of the peak area of the endogenous triglyceride to the peak area of the deuterated internal

standard.
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Caption: A generalized workflow for quantitative lipidomics data analysis.

Signaling Pathways
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As a deuterated internal standard, 14:0-16:1-14:0 TG-d5 does not directly participate in cellular

signaling pathways. However, it is a crucial tool for studying the roles of triglycerides in these

pathways. Triglycerides are central to energy metabolism and are implicated in various

signaling cascades related to metabolic diseases. The accurate quantification of specific

triglyceride species, enabled by internal standards like 14:0-16:1-14:0 TG-d5, is essential for

understanding these complex biological processes.
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Caption: Simplified overview of triglyceride metabolism.

Conclusion
14:0-16:1-14:0 TG-d5 is a high-purity, stable isotope-labeled internal standard that is essential

for the accurate and precise quantification of triglycerides in complex biological matrices. Its

use in mass spectrometry-based lipidomics enables researchers to obtain reliable data for

advancing our understanding of the roles of lipids in health and disease, and for the
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development of novel therapeutics and diagnostics. This guide provides a foundational

understanding and practical protocols to facilitate the effective use of this important analytical

tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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